molecular formula C10H10N2 B3123699 1-Methylisoquinolin-7-amine CAS No. 31181-24-5

1-Methylisoquinolin-7-amine

Cat. No. B3123699
CAS RN: 31181-24-5
M. Wt: 158.2 g/mol
InChI Key: BENANDBEBCFYHV-UHFFFAOYSA-N
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Description

1-Methylisoquinolin-7-amine, also known as 7-methylisoquinolin-1-amine, is a chemical compound with the molecular weight of 158.2 . The compound is usually in powder form .


Synthesis Analysis

The synthesis of isoquinoline derivatives, such as 1-Methylisoquinolin-7-amine, has been a topic of interest in organic and medicinal chemistry . Various methods have been proposed, including the use of phthalimide as the raw material, which proceeds via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives . Another method involves the use of beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride .


Molecular Structure Analysis

The IUPAC name for 1-Methylisoquinolin-7-amine is 7-methyl-1-isoquinolinamine . The InChI code is 1S/C10H10N2/c1-7-2-3-8-4-5-12-10(11)9(8)6-7/h2-6H,1H3,(H2,11,12) .


Physical And Chemical Properties Analysis

1-Methylisoquinolin-7-amine is a powder that is stored at room temperature . It has a molecular weight of 158.2 .

Safety And Hazards

The safety information for 1-Methylisoquinolin-7-amine includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-methylisoquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-10-6-9(11)3-2-8(10)4-5-12-7/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENANDBEBCFYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309901
Record name 1-Methyl-7-isoquinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylisoquinolin-7-amine

CAS RN

31181-24-5
Record name 1-Methyl-7-isoquinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31181-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-7-isoquinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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